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molecular formula C16H26N4O2S2 B142647 BM 20 CAS No. 137783-17-6

BM 20

Cat. No. B142647
M. Wt: 370.5 g/mol
InChI Key: HACAXCYSHKSNPR-UHFFFAOYSA-N
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Patent
US05166162

Procedure details

The procedure is identical to that of Example 5, using (4-(cyclooctylamino)pyrid-3-yl)sulfonamide and ethylisothiocyanate as the starting materials. Yield is similar. Melting point: 196°-198° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]=2[S:16]([NH2:19])(=[O:18])=[O:17])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:20]([N:22]=[C:23]=[S:24])[CH3:21]>>[CH:1]1([NH:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][C:11]=2[S:16]([NH:19][C:23]([NH:22][CH2:20][CH3:21])=[S:24])(=[O:18])=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Name
Type
Smiles
C1(CCCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)NC(=S)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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